molecular formula C15H14N6O3S B2400394 4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide CAS No. 877639-57-1

4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide

Cat. No. B2400394
CAS RN: 877639-57-1
M. Wt: 358.38
InChI Key: CYQISUHJGCDWLM-UHFFFAOYSA-N
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Description

The compound “4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide” belongs to the class of heterocyclic compounds known as triazolopyrimidines . These compounds are characterized by a triazolopyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring . Triazolopyrimidines have been found to exhibit various biological activities and are present in many molecules of natural, human, or plant origin .


Synthesis Analysis

The synthesis of triazolopyrimidines typically starts from aminotriazoles and pyrimidines . For instance, Tuanjie et al. developed an efficient and mild one-pot three-component synthesis of a related compound, 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]-triazolo[1,5-a]pyrimidine, by reaction of aryl aldehyde, 3-amino-1,2,4-triazole, and a trifluoro compound in ionic liquid .


Molecular Structure Analysis

The molecular structure of “4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide” is characterized by a [1,2,4]-triazolo[1,5-a]pyrimidine ring, which is isoelectronic with the purine ring . This structural similarity to purines and other natural compounds makes triazolopyrimidines promising scaffolds for the development of new therapeutic agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary depending on their specific structure and substituents. For example, some related compounds have been found to have high density and acceptable decomposition temperature .

Scientific Research Applications

Antitubercular Activity

The compound’s structure suggests potential antitubercular properties. Researchers have explored derivatives containing similar heterocyclic motifs for their activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) . Further studies could investigate its efficacy against these pathogens.

Protein Kinase Inhibition

4,5-Dihydro-1,2,4-triazin-6(1H)-ones have been synthesized using (4+2) cyclocondensation methods. These derivatives exhibit protein kinase Cθ inhibitory activity . Investigating the specific kinase targets and mechanism of action could provide valuable insights.

Serotonin Receptor Modulation

Hydrazine-based condensations have yielded N-arylpiperazinylbutyl derivatives of 4,5-dihydro-1,2,4-triazin-6(1H)-ones. Some of these compounds act as 5-HT7 serotonin receptor antagonists . Further characterization and pharmacological profiling are warranted.

Anti-Inflammatory and Analgesic Effects

Certain indole derivatives, structurally related to our compound, have demonstrated anti-inflammatory and analgesic activities . Investigating whether our compound shares similar effects could be promising.

Antibacterial Properties

Triazolo[4,3-a]pyrazine derivatives, akin to our compound, have shown antibacterial activity. The presence of an ethylenediamine moiety in the nucleus correlates with enhanced antibacterial effects . Further exploration of its spectrum of activity and potential mechanisms is essential.

Mechanism of Action

The mechanism of action of triazolopyrimidines is often related to their ability to interact with various biological targets. For instance, compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring have been found to exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with triazolopyrimidines can depend on their specific structure and properties. Some related compounds have been found to be insensitive to impact, friction, and electrostatic discharge .

Future Directions

Given the diverse biological activities and structural versatility of triazolopyrimidines, these compounds hold promise for the development of new therapeutic agents . Future research could focus on exploring different synthesis routes, investigating their mechanism of action, and optimizing their physical and chemical properties for specific applications .

properties

IUPAC Name

4-[[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c1-8-6-11(22)18-14-19-20-15(21(8)14)25-7-12(23)17-10-4-2-9(3-5-10)13(16)24/h2-6H,7H2,1H3,(H2,16,24)(H,17,23)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQISUHJGCDWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide

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